2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide typically involves the reaction of 2-chloropyridine-4-sulfonamide with hydrazine hydrate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This interaction can disrupt various cellular processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-hydrazinylpyridine-4-sulfonamide: Similar structure but lacks the N,N-dimethyl groups.
N,N-dimethylpyridine-4-sulfonamide: Similar structure but lacks the hydrazinyl group.
Uniqueness
2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide is unique due to the presence of both the hydrazinyl and N,N-dimethyl groups, which confer distinct chemical and biological properties .
Biological Activity
2-Hydrazinyl-N,N-dimethylpyridine-4-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of N,N-dimethylpyridine-4-sulfonyl chloride with hydrazine derivatives. The process can be optimized for yield and purity through various techniques, including microwave-assisted synthesis and solvent-free methods, which have been shown to enhance reaction efficiency and reduce by-products.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that synthesized sulfonamide derivatives showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 6 to 12.5 µg/mL for the most potent compounds, suggesting that these derivatives could serve as potential antimicrobial agents in clinical settings .
Carbonic Anhydrase Inhibition
Another critical area of research focuses on the inhibition of carbonic anhydrases (CAs), which are essential enzymes involved in various physiological processes. The compound has shown promising inhibitory effects against human carbonic anhydrase isoenzymes I and II, with inhibition constants (Kis) reported as low as 1.79 nM for hCA I and 1.72 nM for hCA II. These findings suggest that this compound may have therapeutic applications in conditions where CA modulation is beneficial .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Sulfonamide derivatives have been linked to calcium channel blocking activity, which may prevent neurotoxicity associated with amyloid-beta peptide aggregation. This mechanism is crucial for developing treatments aimed at slowing the progression of AD .
In Vitro Studies
In vitro studies using cell lines have demonstrated that this compound can activate the Nrf2 transcriptional pathway, a key regulator of antioxidant responses. Compounds derived from this sulfonamide exhibited significant luciferase activity at concentrations as low as 25 µM, indicating their potential as protective agents against oxidative stress .
Cytotoxicity Assessments
Cytotoxicity assays performed on various cancer cell lines revealed that certain analogs of the compound possess selective cytotoxic effects. For instance, compounds exhibiting structural similarities to this compound demonstrated IC50 values below 10 µM against multiple cancer types, highlighting their potential as anticancer agents .
Data Summary
Biological Activity | Activity Type | Effectiveness (IC50/MIC) |
---|---|---|
Antimicrobial | Bacterial Inhibition | MIC: 6 - 12.5 µg/mL |
Carbonic Anhydrase Inhibition | Enzyme Inhibition | Ki: 1.79 - 1.72 nM |
Neuroprotective | Nrf2 Activation | CD: 25 µM |
Cytotoxicity | Cancer Cell Lines | IC50 < 10 µM |
Properties
Molecular Formula |
C7H12N4O2S |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide |
InChI |
InChI=1S/C7H12N4O2S/c1-11(2)14(12,13)6-3-4-9-7(5-6)10-8/h3-5H,8H2,1-2H3,(H,9,10) |
InChI Key |
NTDOJJSZVGECAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=NC=C1)NN |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.